molecular formula C8H8N2OS B1290762 3-Carbamothioylbenzamide CAS No. 106748-25-8

3-Carbamothioylbenzamide

Cat. No.: B1290762
CAS No.: 106748-25-8
M. Wt: 180.23 g/mol
InChI Key: AXBNWHYKWSFNQK-UHFFFAOYSA-N
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Description

3-Carbamothioylbenzamide is an organic compound with the molecular formula C8H8N2OS It is known for its unique structure, which includes a benzamide core substituted with a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Carbamothioylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods: Industrial production of this compound typically involves the reaction between benzoyl isothiocyanate and benzo[d]thiazol-2-amine . This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Carbamothioylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Carbamothioylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Carbamothioylbenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and modulating signaling pathways involved in oxidative stress and inflammation . The exact molecular targets are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and reducing oxidative damage.

Comparison with Similar Compounds

Uniqueness: 3-Carbamothioylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

IUPAC Name

3-carbamothioylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBNWHYKWSFNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=S)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632457
Record name 3-Carbamothioylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106748-25-8
Record name 3-Carbamothioylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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